
Antifungal agent 59
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 59 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and proliferation. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 59 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphoric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, leading to the formation of different derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often enhancing its antifungal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 59 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use this compound to investigate the cellular processes involved in fungal infections and to identify potential targets for new treatments.
Medicine: this compound is employed in the development of new therapeutic strategies for treating fungal infections, particularly in immunocompromised patients.
Industry: The compound is used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Wirkmechanismus
Antifungal Agent 59 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell leakage. This leads to the death of the fungal cell. The compound also inhibits the synthesis of ergosterol, further weakening the fungal cell membrane and preventing its growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol.
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.
Uniqueness: Antifungal Agent 59 is unique in its dual mechanism of action, targeting both the fungal cell membrane and its synthesis pathways. This dual action makes it particularly effective against resistant strains of fungi, offering a broader spectrum of activity compared to other antifungal agents.
Eigenschaften
Molekularformel |
C18H15BrF2N2Se |
|---|---|
Molekulargewicht |
456.2 g/mol |
IUPAC-Name |
1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15BrF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
InChI-Schlüssel |
SXHJJTJGPYLSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
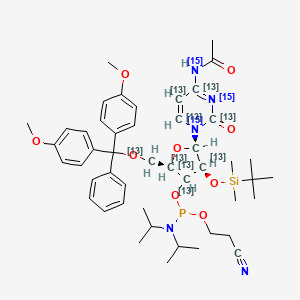
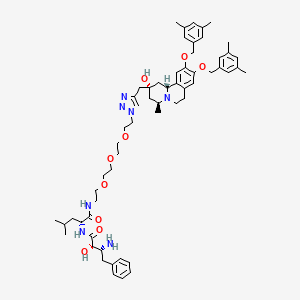
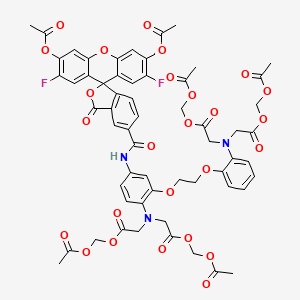
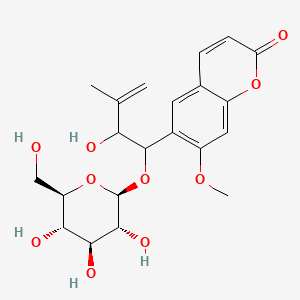
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)

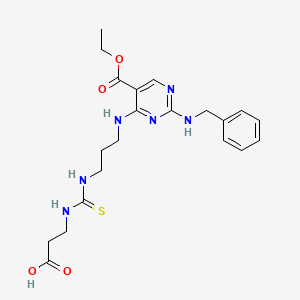
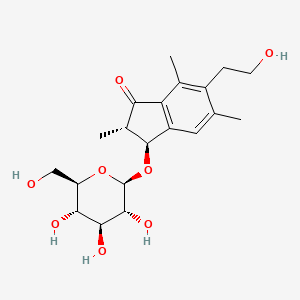
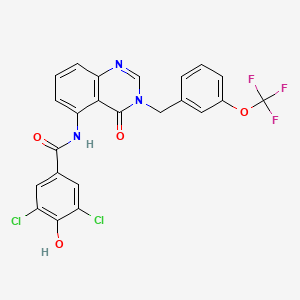

![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
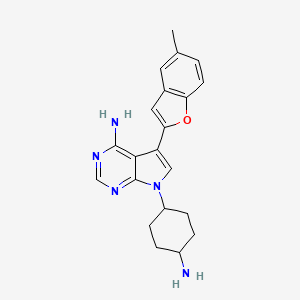
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
